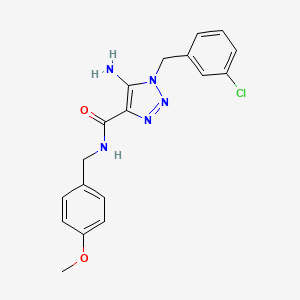

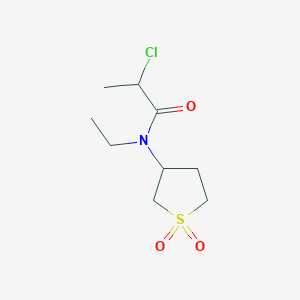

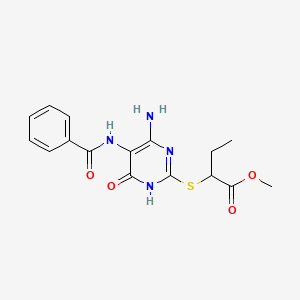

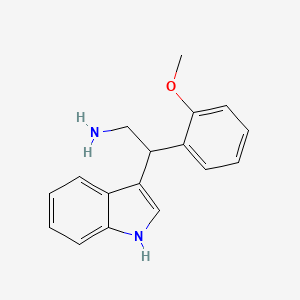

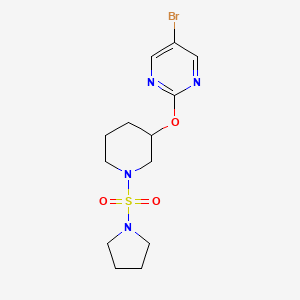

![molecular formula C18H12N2O3S2 B2463511 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797615-65-6](/img/structure/B2463511.png)

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The realm of medicinal chemistry has embraced furan derivatives due to their remarkable therapeutic efficacy. Furan-containing compounds, including our compound of interest, have inspired the creation of innovative antibacterial agents. These agents play a crucial role in combating microbial resistance, a global issue arising from the ineffectiveness of existing antimicrobial medicines . Researchers have synthesized various furan derivatives with potential antibacterial activity, making them promising candidates for novel drug development.

Inhibition of Hypoxia-Inducible Factor (HIF)

Recent studies have explored furan- and thiophene-2-carbonyl amino acid derivatives as potential inhibitors of hypoxia-inducible factor 1 (HIF-1). These compounds were evaluated for their inhibitory activities in cellular models, specifically targeting HIF response elements (HRE) promoters. Understanding their impact on HIF pathways could lead to therapeutic applications in conditions related to hypoxia .

Anti-Inflammatory Properties

Furan derivatives, including our compound, have demonstrated anti-inflammatory effects. These properties make them interesting candidates for managing inflammatory conditions, such as arthritis, asthma, and other immune-related disorders. Further research is needed to elucidate the precise mechanisms underlying their anti-inflammatory activity .

Antitumor Potential

While not yet extensively explored, furan derivatives have shown promise as potential antitumor agents. Their unique chemical structure and biological properties warrant investigation into their effects on cancer cells. Researchers are actively studying their cytotoxicity and potential as adjuncts to existing cancer therapies .

Corrosion Inhibition

Beyond medicinal applications, thiophene derivatives (including those containing furan moieties) have been used as inhibitors of metal corrosion. Their ability to protect metals from degradation in corrosive environments makes them valuable in materials science and engineering .

Other Therapeutic Aspects

Furan derivatives exhibit a wide range of pharmacological characteristics, including anti-ulcer, diuretic, muscle relaxant, and anti-anxiety effects. Additionally, they have been investigated for their potential in treating glaucoma, hypertension, and aging-related conditions .

Zukünftige Richtungen

Thiophene and its substituted derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and investigation of new structural prototypes like “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide” with more effective pharmacological activity is a promising area for future research .

Wirkmechanismus

Target of Action

The compound N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of biological effects and are often used by medicinal chemists to develop advanced compounds . They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets due to their versatile structure . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the diverse biological activities of thiophene derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Based on the known biological activities of thiophene derivatives, it can be inferred that this compound could potentially exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Eigenschaften

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3S2/c21-17(14-2-1-7-23-14)15-6-4-12(25-15)9-19-18(22)11-3-5-13-16(8-11)24-10-20-13/h1-8,10H,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDFPBDNZOUKLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2463429.png)

![N-[4-(benzyloxy)phenyl]-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2463430.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2463437.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)

![1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2463443.png)